Coniferin

Description

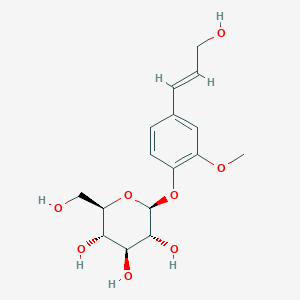

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMUHDGSQZDOW-FAOXUISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-29-3, 124151-33-3 | |

| Record name | Coniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 531-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Coniferin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferin is a prominent glucoside of coniferyl alcohol, playing a pivotal role as a key intermediate in the biosynthesis of lignin (B12514952), a complex polymer essential for the structural integrity of terrestrial plants.[1][2] Found abundantly in coniferous trees, particularly within the cambial sap, this compound also serves as a storage and transport form of coniferyl alcohol, a primary monolignol.[3][4][5] Its study is crucial for understanding plant cell wall formation, wood chemistry, and for potential applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and visualizations of its metabolic context and analytical workflows.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. It is a monosaccharide derivative where coniferyl alcohol is linked to a β-D-glucopyranosyl residue via a glycosidic bond.

Identification and Nomenclature

| Property | Value | Source |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

| CAS Number | 531-29-3 | |

| Synonyms | Abietin, Laricin, Coniferoside, Coniferyl alcohol β-D-glucoside | |

| Molecular Formula | C₁₆H₂₂O₈ | |

| Molecular Weight | 342.34 g/mol | |

| Chemical Structure (SMILES) | COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| InChI Key | SFLMUHDGSQZDOW-FAOXUISGSA-N |

Physicochemical Data

| Property | Value | Conditions | Source |

| Appearance | White crystalline solid / Powder | Standard | |

| Melting Point | 186 °C (367 °F; 459 K) | Anhydrous | |

| Boiling Point | 625.40 °C | Estimated at 760.00 mm Hg | |

| Optical Rotation | [α]D²⁰ -68° | c = 0.5 | |

| [α]D²⁰ -66.9° | in aqueous pyridine |

Solubility

| Solvent | Solubility | Notes | Source |

| Water | 1 g in 200 ml (5 g/L) | Sparingly soluble in cold water | |

| Boiling Water | Freely soluble | ||

| Ethanol | Sparingly soluble | ||

| Methanol (B129727) | Soluble | ||

| DMSO | Soluble | 10 mM | |

| Pyridine | Soluble | ||

| Ether | Practically insoluble | ||

| Chloroform | Soluble | ||

| Acetone | Soluble |

Spectral Data

| Technique | Key Data Points | Source |

| ¹H-NMR | Spectra available in the literature, matching between D- and L-enantiomers. | |

| ¹³C-NMR | Spectra available in the literature. Chemical shifts coincide well with expected values for the structure. | |

| Mass Spectrometry (MS) | Data available, often used in conjunction with GC or LC for identification. | |

| UV-Vis Spectroscopy | Absorption spectrum has been characterized. | |

| Infrared (IR) Spectroscopy | IR spectra have been used for characterization. |

Metabolism and Biological Role

This compound is central to the process of lignification in many plants, especially conifers. It is synthesized in the cytoplasm and transported to the cell wall, where it releases coniferyl alcohol for polymerization into lignin.

Biosynthesis and Transport

The biosynthesis of this compound involves the glucosylation of coniferyl alcohol, a reaction catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT). This process utilizes uridine (B1682114) 5'-diphosphoglucose (UDP-glucose) as the glucose donor. This compound is then transported from the cytosol into the cell wall. Evidence suggests the involvement of an ATP-dependent transport mechanism, potentially a proton/coniferin antiport system, located on the tonoplast and other endomembranes.

Role in Lignification

Once in the apoplast (cell wall), this compound is hydrolyzed by the enzyme this compound β-glucosidase. This releases D-glucose and coniferyl alcohol. The coniferyl alcohol then undergoes oxidative polymerization, catalyzed by peroxidases and laccases, to form the guaiacyl (G) units of the lignin polymer. This enzymatic release of the monolignol at the site of polymerization is a key regulatory step in wood formation.

Experimental Protocols

The following sections detail generalized protocols for the extraction, analysis, and study of this compound, based on methodologies cited in the literature.

Extraction from Pine Cambium

This protocol is adapted from descriptions of this compound extraction from the cambial layer of conifers, where it is most abundant, especially during the growing season.

Materials:

-

Freshly cut pine logs (e.g., Pinus species)

-

Scalpel or scraper

-

Methanol

-

Conical flasks

-

Ultrasonic bath

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

HPLC-grade methanol for reconstitution

Procedure:

-

Harvesting: Carefully peel the outer bark from the pine logs. Scrape the viscous, translucent layer of cambial tissue from the exposed wood surface.

-

Extraction:

-

Accurately weigh the collected cambial tissue.

-

Transfer the tissue to a conical flask and add methanol (e.g., 25 mL per 1 gram of tissue).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction.

-

Filter the extract through Whatman No. 1 filter paper to remove solid debris.

-

-

Concentration:

-

Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.

-

Pool the filtrates.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

-

Sample Preparation for Analysis:

-

Reconstitute the dried crude extract in a known volume of HPLC-grade methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., Kinetex XB-C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 87:13 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 256 nm or 262 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.

-

Create a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

-

-

Calibration:

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Verify the linearity of the curve (R² > 0.999).

-

-

Sample Analysis:

-

Inject the prepared sample extracts (from Protocol 3.1).

-

Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Enzymatic Hydrolysis Assay

This assay is used to confirm the identity of this compound and to study the activity of β-glucosidase enzymes.

Materials:

-

This compound solution of known concentration (in buffer).

-

β-glucosidase from Almonds or other sources.

-

Citrate or phosphate (B84403) buffer (e.g., 100 mM, pH 5.0).

-

Incubator or water bath (37-40 °C).

-

Stop solution (e.g., 2.5 mM NaOH).

-

UV-Vis Spectrophotometer or HPLC system.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the buffer, this compound solution, and enzyme solution. A typical reaction volume is 100-500 µL.

-

Include a control reaction without the enzyme to account for any non-enzymatic degradation.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40 °C) for a set period (e.g., 30-60 minutes). Time-course experiments can also be performed by taking aliquots at different intervals.

-

-

Termination:

-

Stop the reaction by adding a stop solution (e.g., NaOH) or by heat inactivation.

-

-

Analysis:

-

The product, coniferyl alcohol, can be quantified.

-

Spectrophotometrically: Measure the increase in absorbance at a wavelength where coniferyl alcohol absorbs and this compound does not, or where their absorption differs significantly.

-

By HPLC: Analyze the reaction mixture using the HPLC protocol (3.2) to measure the decrease in the this compound peak and the appearance of the coniferyl alcohol peak.

-

Conclusion

This compound is a molecule of significant biological and chemical interest. Its well-defined chemical and physical properties, coupled with its central role in lignin biosynthesis, make it an important subject for research in plant biochemistry, forestry, and materials science. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the study and application of this key plant metabolite.

References

- 1. d-nb.info [d-nb.info]

- 2. An in vitro vesicle formation assay reveals cargo clients and factors that mediate vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Production of cellobiose by enzymatic hydrolysis: removal of beta-glucosidase from cellulase by affinity precipitation using chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of Coniferin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferin, a glucoside of coniferyl alcohol, is a key metabolite in the biosynthesis of lignin (B12514952), a complex polymer essential for structural support in terrestrial plants. This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its spectroscopic data. Furthermore, the role of this compound in the lignin biosynthesis pathway is illustrated to provide context for its biological significance. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug development.

Molecular Structure and Formula

This compound is a monosaccharide derivative where coniferyl alcohol is attached to a β-D-glucopyranosyl residue via a glycosidic linkage.[1][2]

Molecular Formula: C₁₆H₂₂O₈[3][4][5]

Molecular Weight: 342.34 g/mol

IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol

CAS Registry Number: 531-29-3

Synonyms: Abietin, Laricin, Coniferoside, Coniferyl alcohol β-D-glucoside

The structure of this compound consists of a central benzene (B151609) ring substituted with a methoxy (B1213986) group, a hydroxypropenyl group, and a β-D-glucopyranoside moiety. The presence of multiple chiral centers and a double bond contributes to its specific stereochemistry, which is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Appearance | White crystalline solid | |

| Melting Point | 186 °C | |

| Optical Rotation [α]D²⁰ | -68° (c = 0.5) | |

| Solubility | Soluble in boiling water, pyridine, methanol (B129727), ethanol, and DMSO. Sparingly soluble in cold water and alcohol. Practically insoluble in ether. | |

| Percent Composition | C 56.13%, H 6.48%, O 37.39% |

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following is a representative protocol for the isolation and purification of this compound from plant material, adapted from procedures for isolating similar compounds from conifer bark and other plant sources.

3.1.1. Plant Material Preparation

-

Harvest fresh plant material known to contain this compound, such as the cambial sap or bark of conifers.

-

Air-dry the plant material in a well-ventilated area, avoiding direct sunlight, to reduce moisture content.

-

Grind the dried plant material into a fine powder using a Wiley mill or a similar apparatus.

3.1.2. Extraction

-

Perform a Soxhlet extraction on the powdered plant material with a suitable organic solvent. A common starting solvent is a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v).

-

Alternatively, maceration can be employed by soaking the powdered material in the solvent at room temperature with occasional stirring.

-

After extraction, concentrate the crude extract under reduced pressure using a rotary evaporator to yield a viscous residue.

3.1.3. Purification by Column Chromatography

-

Prepare a silica (B1680970) gel column (60-120 mesh) using a wet slurry method with a non-polar solvent such as hexane (B92381).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of solvents with increasing polarity. A typical gradient could start with hexane and gradually increase the proportion of ethyl acetate (B1210297), followed by methanol.

-

Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the purified this compound, as identified by comparison with a standard if available.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

Enzymatic Hydrolysis of this compound

This protocol describes the enzymatic hydrolysis of this compound to yield coniferyl alcohol and D-glucose.

-

Prepare a solution of this compound in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).

-

Add a solution of β-glucosidase to the this compound solution.

-

Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37-40 °C).

-

Monitor the progress of the reaction by observing the formation of coniferyl alcohol, for instance, by UV-Vis spectrophotometry or by TLC.

-

Terminate the reaction by denaturing the enzyme, for example, by adding a strong base or by heat treatment.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of NMR and mass spectrometry techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons of the propenyl group, the methoxy group protons, and the protons of the glucose moiety. |

| ¹³C NMR | Resonances for the carbons of the aromatic ring, the propenyl side chain, the methoxy group, and the glucose unit. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Biological Role and Pathway Visualization

This compound plays a crucial role as an intermediate in the biosynthesis of lignin, a complex polymer that provides structural integrity to plant cell walls. This compound serves as a transport and storage form of coniferyl alcohol, one of the primary monolignols.

Lignin Biosynthesis Pathway

The following diagram illustrates the key steps in the lignin biosynthesis pathway, highlighting the position of this compound.

Caption: Simplified lignin biosynthesis pathway showing the formation of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and properties of this compound. The experimental protocols and spectroscopic data presented herein offer a valuable resource for researchers working on the isolation, characterization, and application of this important plant metabolite. The visualization of its role in the lignin biosynthesis pathway underscores its significance in plant biology and its potential as a target for modulating biomass composition for various industrial applications.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of Coniferin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferin (CAS 531-29-3), a glucoside of coniferyl alcohol, is a pivotal metabolite in the phenylpropanoid pathway of numerous plants, particularly conifers. It serves as a crucial intermediate for the biosynthesis of lignin (B12514952), a complex polymer essential for the structural integrity of terrestrial plants. Beyond its role in lignification, this compound and its derivatives are gaining attention for their potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantitative distribution of this compound in the plant kingdom. It further details the biosynthetic and metabolic pathways involving this compound and presents standardized experimental protocols for its extraction, quantification, and in-situ localization, aiming to support advanced research and development in phytochemistry, plant biology, and drug discovery.

Natural Occurrence and Distribution of this compound

This compound is predominantly found in gymnosperms, though its presence has been confirmed in some angiosperm species as well. Its primary role as a storage and transport form of coniferyl alcohol dictates its localization within the plant, being most abundant in tissues undergoing active lignification.[1][2]

Taxonomic Distribution

This compound has been identified in a variety of plant families, with a pronounced concentration in the Pinaceae and Cupressaceae families.[3][4][5] Notable species include various pines, spruces, larches, and cypresses. It has also been isolated from angiosperms such as Angelica archangelica and Acanthopanax gracilistylus.

Tissue-Level and Cellular Localization

Within the plant, this compound is primarily located in the cambial zone and the differentiating xylem. Its concentration is highest near the cambium and in developing xylem cells during the radial expansion phase and declines as the cell walls thicken and lignification proceeds. Studies have shown that this compound is absent from leaves and dormant cambial tissues. At the subcellular level, this compound is actively transported into the vacuole for storage. This sequestration prevents premature oxidation and polymerization of coniferyl alcohol in the cytoplasm. During active lignification, it is transported from the vacuole to the cell wall.

Table 1: Natural Sources and Tissue-Specific Occurrence of this compound

| Plant Family | Species | Plant Part / Tissue | Citation(s) |

| Pinaceae | Picea glauca (White Spruce) | Cambium, Developing Xylem | |

| Pinaceae | Pinus banksiana (Jack Pine) | Cambium, Differentiating Xylem | |

| Pinaceae | Pinus contorta (Lodgepole Pine) | Xylem | |

| Pinaceae | Pinus strobus (Eastern White Pine) | Cambium, Developing Xylem | |

| Pinaceae | Pinus thunbergii (Japanese Black Pine) | Differentiating Xylem | |

| Pinaceae | Larix laricina (Tamarack) | Cambium | |

| Pinaceae | Picea abies (Norway Spruce) | Seedling Hypocotyls, Cambial Sap | |

| Cupressaceae | Chamaecyparis obtusa (Hinoki Cypress) | Differentiating Xylem | |

| Cupressaceae | Cryptomeria japonica (Japanese Cedar) | Differentiating Xylem | |

| Ginkgophyta | Ginkgo biloba | Shoots | |

| Apiaceae | Angelica archangelica | Root | |

| Araliaceae | Acanthopanax gracilistylus | Whole Herb |

Quantitative Analysis of this compound Content

The concentration of this compound in plant tissues can vary significantly depending on the species, tissue type, developmental stage, and season. It accumulates to high levels, particularly during the spring when cambial activity resumes, and is metabolized as lignification progresses.

Table 2: Quantitative Data on this compound Concentration in Plants

| Species | Tissue | Concentration | Method of Analysis | Citation(s) |

| Conifers (general) | Developing Xylem | Up to 10 mM | Not specified | |

| Pinus thunbergii | Differentiating Xylem | Peak concentration near the cambial zone, declining with cell wall thickening. | HPLC | |

| Pinus strobus | Cambium (in vitro culture) | Rapid metabolism observed | Not specified |

Biosynthesis and Metabolic Pathways

This compound is synthesized as part of the well-characterized phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants, including lignin, flavonoids, and lignans.

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to coniferyl alcohol. The final step in this compound synthesis is the glucosylation of coniferyl alcohol. This reaction is catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of coniferyl alcohol.

Transport, Storage, and Metabolism

This compound functions as a water-soluble, stable, and mobile precursor for lignification. It is synthesized in the cytoplasm and then transported into the vacuole for storage, a process mediated by a proton/coniferin antiport mechanism. When required for cell wall synthesis, this compound is exported from the vacuole and transported to the apoplast. In the cell wall, the enzyme this compound β-glucosidase hydrolyzes the glycosidic bond, releasing coniferyl alcohol and glucose. The liberated coniferyl alcohol is then available for oxidative polymerization into the lignin polymer by peroxidases and laccases.

Experimental Protocols

Accurate analysis of this compound requires robust methodologies for extraction, separation, and detection. The following sections outline key experimental protocols cited in the literature.

General Workflow for this compound Analysis

The analysis of this compound from plant material typically follows a multi-step process, from sample collection to data analysis.

Protocol for Extraction and Quantification by LC-MS

This protocol is adapted from methodologies used for quantifying monolignol glucosides in Pinus thunbergii.

-

Sample Preparation: Collect fresh plant tissue (e.g., serial tangential sections from differentiating xylem). Immediately freeze in liquid nitrogen and lyophilize.

-

Extraction:

-

Place a known weight of lyophilized tissue (e.g., 10-50 mg) into a microtube.

-

Add 1.0 mL of deionized water containing a suitable internal standard (e.g., 1-naphthylacetic acid at 1 µM).

-

Incubate the mixture at 80°C for 60 minutes with intermittent vortexing.

-

Centrifuge the sample to pellet the tissue debris.

-

-

Filtration and Concentration:

-

Filter the supernatant through a 0.22 µm membrane filter.

-

Freeze the filtered extract at -30°C and lyophilize to dryness.

-

-

LC-MS Analysis:

-

Re-dissolve the dried extract in a known volume (e.g., 100 µL) of deionized water.

-

Inject an aliquot into an LC-MS system.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution program (e.g., water and acetonitrile, both with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in a suitable mode (e.g., selected ion monitoring, SIM) to detect the characteristic ions for this compound (e.g., m/z 360 for [M+NH4]+ or m/z 365 for [M+Na]+).

-

Quantification: Generate a standard curve using authentic this compound standard and calculate the concentration in the original tissue based on the peak area relative to the internal standard.

-

Protocol for In-situ Localization by MALDI-MSI

This protocol is based on the method developed to visualize this compound distribution in softwood species, which crucially distinguishes it from sucrose (B13894).

-

Sample Preparation:

-

Prepare fresh, frozen sections (e.g., 10-20 µm thick) of the plant tissue using a cryostat.

-

Mount the sections onto a MALDI target plate.

-

-

Osmium Tetroxide Vapor Treatment:

-

Place the target plate in a sealed chamber containing a small vial of 4% osmium tetroxide solution.

-

Expose the tissue sections to the vapor for a defined period (e.g., 2 hours) at room temperature. This treatment adds two hydroxyl groups to the C=C double bond of this compound, causing a specific mass shift, while sucrose remains unchanged.

-

-

Matrix Application:

-

Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section using a sprayer or automated deposition system.

-

-

MALDI-MSI Analysis:

-

Acquire mass spectra across the entire tissue section in a grid-like pattern using a MALDI-TOF mass spectrometer.

-

Generate ion intensity maps for the m/z corresponding to the osmium-treated this compound and sucrose to visualize their respective distributions.

-

Protocol for this compound Transport Assay

This biochemical assay characterizes the transport of this compound across plant membranes, adapted from studies on poplar and cypress.

-

Microsomal Vesicle Isolation:

-

Homogenize fresh, differentiating xylem tissue in a chilled extraction buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains membrane vesicles from the tonoplast and other endomembranes.

-

Resuspend the final microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Transport Assay:

-

Prepare a reaction mixture (total volume ~100 µL) containing:

-

HEPES-KOH buffer (50 mM, pH 7.5)

-

Mg/ATP (5 mM)

-

Radiolabeled or unlabeled this compound (50 µM)

-

Microsomal vesicles (~10 µg protein)

-

-

Initiate the transport reaction by adding the vesicles.

-

Incubate at 28°C for a defined time (e.g., 10-20 minutes).

-

Stop the reaction by adding ice-cold wash buffer and immediately filtering the mixture through a membrane filter to trap the vesicles.

-

Wash the filter rapidly to remove external this compound.

-

-

Quantification:

-

Quantify the amount of this compound taken up by the vesicles. If using radiolabeled this compound, measure radioactivity using a scintillation counter. If using unlabeled this compound, extract the vesicles and quantify using LC-MS.

-

Run control experiments in the absence of ATP or in the presence of proton pump inhibitors (e.g., bafilomycin A1) to confirm proton-dependent transport.

-

Conclusion and Future Directions

This compound is a key metabolite in vascular plants, acting as the primary storage and transport form of coniferyl alcohol for lignification. Its occurrence is tightly regulated, peaking in actively growing tissues and diminishing upon cell maturation. The protocols detailed herein provide a robust framework for the continued investigation of this compound. Future research should focus on elucidating the complete network of transporters involved in its subcellular and intercellular movement, exploring its metabolic roles beyond lignification, and further assessing the bioactivity of this compound and its derivatives for potential applications in medicine and materials science. The development of high-throughput screening methods and advanced imaging techniques will be instrumental in advancing our understanding of this important natural product.

References

- 1. Storage domains of this compound in cell wall forming tracheid cells in Pinus thunbergii stems evaluated by cryo microscopic chemical analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proton-Dependent this compound Transport, a Common Major Transport Event in Differentiating Xylem Tissue of Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distribution of this compound in differentiating normal and compression woods using MALDI mass spectrometric imaging coupled with osmium tetroxide vapor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. northinlet.sc.edu [northinlet.sc.edu]

The Biosynthetic Pathway of Coniferin in Coniferous Trees: A Technical Guide

Abstract

Coniferin, the 4-O-β-D-glucoside of coniferyl alcohol, is a key metabolite in coniferous trees, serving as the primary storage and transport form of the monolignol coniferyl alcohol, a principal precursor for the biosynthesis of guaiacyl lignin (B12514952).[1][2][3] The synthesis of this compound is intricately linked to the general phenylpropanoid pathway and is subject to tight seasonal and developmental regulation, showing significant accumulation in the cambial region during the onset of xylogenesis.[4][5] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in phytochemistry, biotechnology, and drug development.

The Core Biosynthetic Pathway

The formation of this compound originates from the amino acid L-phenylalanine and proceeds through two major stages: the general phenylpropanoid pathway, which produces a variety of phenolic compounds, and the monolignol-specific branch, culminating in the glucosylation of coniferyl alcohol.

Stage 1: The General Phenylpropanoid Pathway

This initial sequence of reactions converts L-phenylalanine into activated hydroxycinnamic acids, which are central intermediates for numerous metabolic pathways.

-

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

CoA Ligation: The resulting p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A molecule to form p-coumaroyl-CoA. This thioester is a critical branch point for pathways leading to flavonoids, stilbenes, and lignin.

Stage 2: The Monolignol-Specific Pathway and Glucosylation

From p-coumaroyl-CoA, the pathway commits to the formation of monolignols.

-

Formation of Feruloyl-CoA: A series of reactions involving enzymes such as hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and p-coumaroyl shikimate 3'-hydroxylase (C3'H) lead to the synthesis of caffeoyl-CoA, which is subsequently methylated to produce feruloyl-CoA.

-

First Reduction: Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of feruloyl-CoA to coniferaldehyde (B117026).

-

Second Reduction: Cinnamyl Alcohol Dehydrogenase (CAD) further reduces coniferaldehyde to coniferyl alcohol, the direct precursor to this compound.

-

Final Glucosylation: The terminal step is the glucosylation of the 4'-hydroxyl group of coniferyl alcohol. This reaction is catalyzed by UDP-glucose:coniferyl-alcohol glucosyltransferase (CAGT or UGT) , which transfers a glucose moiety from UDP-glucose to coniferyl alcohol, yielding this compound and UDP. This step renders the monolignol water-soluble and stable for storage and transport.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic conversions from L-phenylalanine to this compound.

Caption: Enzymatic steps from L-Phenylalanine to this compound.

Pathway Regulation

The biosynthesis of this compound is tightly regulated to coordinate with developmental cues, particularly wood formation (xylogenesis) and defense responses.

-

Transcriptional Regulation: The expression of genes encoding pathway enzymes is a primary control point. Transcription factors from the MYB family are known to regulate lignin biosynthesis and, by extension, the production of its precursors. In conifers, specific MYB repressors and activators control the flux through the phenylpropanoid pathway.

-

Seasonal and Developmental Control: this compound is not detectable in dormant cambium but accumulates to high levels in the spring, just before the onset of cell division and lignification of new tracheids. The activity of CAGT, the final enzyme in the pathway, is closely correlated with the annual cycle of cambial growth and dormancy, suggesting it is a key regulatory link.

-

Feedback Regulation: Recent studies suggest that monolignols themselves can act as signaling molecules. Coniferyl alcohol has been shown to trigger the proteolysis of PAL, the pathway's entry-point enzyme, and to feedback-regulate the expression of other lignin biosynthetic genes, providing a mechanism for homeostatic control.

Quantitative Data

Quantitative analysis is crucial for understanding the dynamics of the this compound pathway. While comprehensive enzyme kinetic data for coniferous species is not extensively compiled in single reports, studies frequently employ quantitative methods for gene expression and metabolite levels.

Table 1: Relative Expression of Phenylpropanoid Genes in Scots Pine (Pinus sylvestris) This table summarizes findings on the relative expression of key pathway genes during the formation of earlywood versus latewood in individuals with high wood density.

| Gene | Enzyme | Relative Expression (Earlywood vs. Latewood) | Reference |

| PAL1 | Phenylalanine ammonia-lyase | ~5 times higher during earlywood formation | |

| CCR | Cinnamoyl-CoA reductase | Positively correlated with PAL1 expression | |

| CAD | Cinnamyl alcohol dehydrogenase | No significant change reported between stages in this group |

Data adapted from a study on open-pollinated Scots pine families, highlighting transcriptional regulation during different phases of wood development.

Experimental Protocols

Investigating the this compound pathway involves a combination of metabolomic, enzymatic, and molecular biology techniques.

Protocol: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from methodologies used for analyzing monolignols and their glucosides in pine tissues.

-

Tissue Homogenization: Collect fresh tissue from the cambial zone and developing xylem. Immediately freeze in liquid nitrogen and lyophilize.

-

Extraction:

-

To a microtube containing a known weight of lyophilized tissue (e.g., 5-10 mg), add 1.0 mL of 80°C deionized water containing an appropriate internal standard (e.g., 1-naphthylacetic acid at 1 µM).

-

Incubate the mixture at 80°C for 60 minutes with intermittent vortexing.

-

Centrifuge the sample to pellet debris and filter the supernatant through a 0.22 µm membrane filter.

-

Freeze the filtered extract at -30°C and lyophilize to dryness.

-

-

Sample Reconstitution: Re-dissolve the dried extract in a specific volume (e.g., 100 µL) of distilled water or initial mobile phase.

-

LC-MS Analysis:

-

Inject the sample into an LC-MS system equipped with a reverse-phase C18 column.

-

Use a gradient elution program, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Perform mass spectrometry in negative or positive ion mode, using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and specificity, targeting the known mass-to-charge ratio (m/z) of this compound.

-

Quantify this compound by comparing its peak area to that of the internal standard and a standard calibration curve.

-

Protocol: UDP-glucose:coniferyl-alcohol glucosyltransferase (CAGT) Activity Assay

This is a generalized colorimetric protocol based on the principles of coupled glycosyltransferase assays. The assay measures the UDP byproduct of the CAGT reaction.

-

Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 5 mM MgCl₂, 10% glycerol). Centrifuge to remove cell debris and use the supernatant as the crude enzyme source.

-

Reaction Mixture Preparation (per reaction):

-

50 mM HEPES buffer (pH 7.8)

-

1 mM UDP-glucose (substrate)

-

0.5 mM Coniferyl alcohol (substrate, dissolved in a minimal amount of DMSO). Ensure the final DMSO concentration is consistent across all assays and does not exceed 1-2%.

-

5 mM MgCl₂

-

1 unit of alkaline phosphatase

-

Crude enzyme extract (volume to be optimized)

-

-

Assay Procedure:

-

Pre-warm the reaction mixture (without enzyme) to the optimal temperature (e.g., 30-40°C).

-

Initiate the reaction by adding the enzyme extract.

-

Incubate for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a strong acid or by heat inactivation.

-

-

Phosphate (B84403) Detection:

-

The alkaline phosphatase in the reaction mix will hydrolyze the UDP produced by CAGT, releasing inorganic phosphate (Pi).

-

Add a malachite green-molybdate reagent to the stopped reaction. This reagent forms a colored complex with the released Pi.

-

Measure the absorbance at ~620-660 nm using a spectrophotometer or plate reader.

-

Calculate the amount of Pi released using a phosphate standard curve. The amount of Pi is directly proportional to the CAGT activity.

-

Research Workflow Visualization

The following diagram outlines a typical workflow for investigating the this compound biosynthetic pathway.

Caption: A logical workflow for studying this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Storage domains of this compound in cell wall forming tracheid cells in Pinus thunbergii stems evaluated by cryo microscopic chemical analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:531-29-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Dawn of Vanillin: A Technical Account of the Historical Discovery and Initial Studies of Coniferin

For Immediate Release

This technical guide delves into the seminal 19th-century research that led to the discovery and initial characterization of coniferin, a pivotal moment in the history of organic chemistry and flavor science. This document provides a detailed account of the historical context, the scientists involved, the pioneering experimental methodologies, and the initial quantitative analyses of this important glucoside. It is intended for researchers, scientists, and professionals in the fields of drug development, natural products, and the history of science.

Historical Context: The Quest for Synthetic Vanillin (B372448)

The story of this compound's early investigation is inextricably linked to the burgeoning field of organic chemistry in the latter half of the 19th century and the commercial demand for vanilla flavoring. The prized aroma of vanilla beans comes primarily from the compound vanillin. The quest to synthesize vanillin from a more abundant and economical source was a significant driver of chemical research during this period.

In the early 1870s, two German chemists, Ferdinand Tiemann and Wilhelm Haarmann, embarked on a course of research that would culminate in the first successful synthesis of vanillin. Their work was spurred by the investigations of the pharmacist Wilhelm Kubel, who had been studying the constituents of the cambial sap of coniferous trees. It was from this sap that a crystalline substance, this compound, was isolated.

Wilhelm Haarmann's doctoral dissertation in 1872, titled "Über einige Derivate der Glucoside this compound und Salicin" (On some derivatives of the glucosides this compound and salicin), laid the foundational work.[1] This research culminated in a landmark paper published in 1874 in the Berichte der deutschen chemischen Gesellschaft by Tiemann and Haarmann, titled "Ueber das this compound und seine Umwandlung in das aromatische Princip der Vanille" (On this compound and its conversion into the aromatic principle of vanilla), which detailed the extraction of this compound and its oxidation to produce vanillin.[2][3][4] This achievement not only provided a pathway to synthetic vanillin but also significantly advanced the understanding of glucosides and aromatic compounds.

Initial Quantitative Analysis of this compound

The early studies on this compound by Tiemann and Haarmann involved its characterization through the analytical techniques of the time. This included determining its physical properties and elemental composition to establish its chemical formula.

| Property | Observed Value | Reference Documents |

| Chemical Formula | C₁₆H₂₂O₈ | Deduced from elemental analysis. |

| Molar Mass | 342.34 g/mol | Calculated based on the determined chemical formula and atomic weights of the time. |

| Appearance | White, crystalline solid | As described in 19th-century publications. |

| Melting Point | 186 °C | Determined using a melting point apparatus, a standard technique for purity assessment in the 19th century. |

| Solubility | Soluble in hot water, sparingly in cold water | Basic solubility tests would have been performed to guide the extraction and crystallization processes. |

| Elemental Analysis (C, H, O) | Not explicitly found in the search results. | While elemental analysis was performed, the specific percentage values from Tiemann and Haarmann's original 1874 paper were not located in the conducted searches. |

| Optical Rotation | Not explicitly found in the search results. | As a glucoside, this compound is chiral and would exhibit optical activity. However, the specific rotation value from the initial studies was not found. |

Pioneering Experimental Protocols

The methodologies employed by Tiemann and Haarmann were foundational for the study of natural glucosides. The following protocols are reconstructed based on the available historical scientific literature and an understanding of 19th-century laboratory practices.

Extraction and Purification of this compound from Conifer Cambium

This protocol describes the likely steps taken to isolate crystalline this compound from the sap of coniferous trees.

-

Collection of Cambial Sap: In the spring, when the sap flow in coniferous trees is most abundant, incisions were made into the cambium layer of the trees to collect the exuding sap.

-

Initial Processing: The collected sap was likely filtered to remove solid debris such as bark and plant fibers.

-

Concentration: The filtered sap was then concentrated by gentle heating to evaporate a portion of the water. This process would have increased the concentration of dissolved solids, including this compound.

-

Crystallization: The concentrated sap was allowed to cool and stand for an extended period. As the solution cooled and the water content decreased, the solubility of this compound would have been exceeded, leading to the formation of crystals.

-

Isolation and Washing: The crude crystals of this compound were isolated from the mother liquor by filtration. The crystals were then likely washed with a small amount of cold water to remove soluble impurities.

-

Recrystallization: For further purification, the crude this compound was dissolved in a minimal amount of hot water. The hot solution was then allowed to cool slowly, promoting the formation of purer, well-defined crystals. This process of recrystallization may have been repeated until a product with a consistent melting point was obtained.

Characterization of this compound

Once purified, the crystalline this compound was subjected to the analytical methods of the era to determine its properties.

-

Melting Point Determination: A small sample of the purified this compound crystals was placed in a capillary tube and heated in a melting point apparatus. The temperature at which the crystals melted was recorded as a key indicator of purity.

-

Elemental Analysis (Combustion Analysis): To determine the empirical formula, a weighed sample of this compound was subjected to combustion analysis. The sample was burned in a stream of oxygen, and the resulting combustion products, carbon dioxide and water, were collected and weighed. From the masses of CO₂ and H₂O, the percentages of carbon and hydrogen in the original sample were calculated. The percentage of oxygen was typically determined by difference. This technique, refined by Justus von Liebig, was a cornerstone of organic chemistry in the 19th century.

-

Hydrolysis of this compound: To confirm its nature as a glucoside, a sample of this compound was hydrolyzed. This was likely achieved by heating the this compound in an acidic solution (e.g., dilute sulfuric acid) or by using an enzyme preparation like emulsin. The hydrolysis would have cleaved the glycosidic bond, yielding glucose and coniferyl alcohol. The presence of glucose could then be confirmed by its characteristic properties, such as its reducing action on Fehling's solution.

Conversion of this compound to Vanillin

The pivotal experiment that linked this compound to vanillin was its oxidation.

-

Oxidation Reaction: A solution of purified this compound was treated with an oxidizing agent. Tiemann and Haarmann famously used a mixture of potassium dichromate and sulfuric acid.

-

Formation of Glucovanillin (B191341): The oxidation of the coniferyl alcohol moiety of this compound resulted in the formation of glucovanillin.

-

Hydrolysis of Glucovanillin: The resulting glucovanillin was then hydrolyzed, either by heating with dilute acid or with emulsin, to break the glycosidic bond.

-

Isolation of Vanillin: This final hydrolysis step yielded glucose and vanillin. The vanillin could then be isolated from the reaction mixture, likely by extraction with a suitable solvent, and purified, for instance, by crystallization. The identity of the synthesized vanillin was confirmed by comparing its physical and chemical properties to those of vanillin isolated from natural vanilla beans.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the key experimental processes described in the initial studies of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Datei:Tiemann, Haarmann-Ueber das this compound.pdf – Wikipedia [de.wikipedia.org]

- 3. File:Tiemann, Haarmann-Ueber das this compound.pdf - Wikimedia Commons [commons.wikimedia.org]

- 4. Ficheiro:Tiemann, Haarmann-Ueber das this compound.pdf – Wikipédia, a enciclopédia livre [pt.wikipedia.org]

The Solubility Profile of Coniferin: A Technical Guide for Researchers

An In-depth Analysis of Coniferin's Solubility in Dimethyl Sulfoxide (DMSO), Methanol, and Other Common Organic Solvents for Applications in Research and Drug Development.

Introduction

This compound, a glucoside of coniferyl alcohol, is a naturally occurring phenylpropanoid found in a variety of plants, notably in the cambial sap of conifers. As a key intermediate in the biosynthesis of lignin (B12514952), this compound plays a crucial role in the structural integrity of the plant cell wall. Beyond its botanical significance, this compound has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the solubility of this compound in DMSO, methanol, and other organic solvents, offering valuable data and methodologies for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is a critical first step in the design of in vitro and in vivo studies, formulation development, and the overall advancement of research involving this compound.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. For researchers working with this compound, having precise solubility data is essential for preparing stock solutions, designing experiments, and interpreting results.

Quantitative Solubility Data

This compound exhibits a range of solubilities in common laboratory solvents. While qualitative descriptions are widely available, precise quantitative data can be more challenging to ascertain. The following tables summarize the available quantitative and qualitative solubility information for this compound in various organic solvents and water.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100[1] | 0.292 | Not Specified | Ultrasonic treatment may be required to achieve this concentration. The hygroscopic nature of DMSO can impact solubility.[1] |

| Water | H₂O | 18.02 | 5 | 0.015 | Not Specified | One gram dissolves in 200 mL of water.[2] Freely soluble in boiling water.[2] |

Table 2: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility Description |

| Methanol | CH₄O | 32.04 | Soluble[3] |

| Ethanol | C₂H₆O | 46.07 | Sparingly soluble |

| Acetone | C₃H₆O | 58.08 | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble |

| Chloroform | CHCl₃ | 119.38 | Soluble |

| Dichloromethane | CH₂Cl₂ | 84.93 | Soluble |

| Pyridine | C₅H₅N | 79.10 | Soluble |

| Diethyl Ether | C₄H₁₀O | 74.12 | Practically insoluble |

Note: "Soluble" and "sparingly soluble" are qualitative terms. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent. This method, coupled with a suitable analytical technique for quantification, provides reliable and reproducible data.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the general steps for determining the equilibrium solubility of this compound in an organic solvent.

1. Materials and Equipment:

- This compound (solid, high purity)

- Solvent of interest (e.g., methanol, analytical grade)

- Scintillation vials or other suitable sealed containers

- Orbital shaker or rotator with temperature control

- Analytical balance

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

2. Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

- Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution has reached saturation.

- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

- Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

- Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or g/L.

Analytical Quantification: HPLC Method

A reversed-phase HPLC method is suitable for the quantification of this compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with or without a small amount of acid, e.g., 0.1% formic acid, for better peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where this compound has significant absorbance (e.g., ~265 nm).

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Role of this compound in the Phenylpropanoid Pathway

This compound is a central molecule in the phenylpropanoid pathway, a major metabolic route in plants that produces a wide array of secondary metabolites, including lignin, flavonoids, and lignans. This pathway begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into various intermediates, ultimately leading to the synthesis of monolignols, the building blocks of lignin.

This compound serves as a transport and storage form of coniferyl alcohol, one of the primary monolignols. It is synthesized in the cytoplasm and then transported to the cell wall. There, it is hydrolyzed by β-glucosidases to release coniferyl alcohol, which is then oxidized and polymerized into the complex lignin structure.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in DMSO, methanol, and other organic solvents. The presented data, organized for clarity, alongside detailed experimental protocols, aims to facilitate the work of researchers and professionals in drug development. The high solubility of this compound in DMSO makes it a convenient solvent for preparing concentrated stock solutions. For other organic solvents, while qualitative data suggests good solubility, it is recommended that researchers perform their own quantitative determinations for applications requiring high precision. The provided experimental workflow and information on the phenylpropanoid pathway further enrich the understanding of this compound's chemical and biological context. As research into the therapeutic potential of this compound continues, a thorough understanding of its fundamental physicochemical properties, such as solubility, will remain indispensable.

References

Crystalline Solid Properties of Coniferin: An In-Depth Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferin, a glucoside of coniferyl alcohol, is a white crystalline solid naturally occurring in conifers and other plants.[1][2] As a key intermediate in the biosynthesis of lignin, it plays a crucial role in plant cell wall structure.[1][3] Beyond its botanical significance, this compound and its derivatives have garnered interest in the pharmaceutical and drug development sectors due to their potential antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the crystalline solid properties of this compound for laboratory use, including its physicochemical characteristics, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.

Physicochemical Properties of this compound

This compound presents as a white crystalline solid and is stable under standard laboratory conditions.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₂O₈ | |

| Molar Mass | 342.344 g·mol⁻¹ | |

| Melting Point | 186 °C (367 °F; 459 K) | |

| Appearance | White crystalline solid | |

| Water Solubility | Estimated: 5.797e+004 mg/L @ 25 °C | |

| Specific Rotation | [α]D²⁰ -64.8° (c = 0.43, in CHCl₃) for d-coniferin | |

| UV-Vis λmax | ~265 nm (at pH 7.0) |

Solubility Profile:

This compound is soluble in a range of organic solvents, including methanol, ethanol, and DMSO. It is also soluble in chloroform, dichloromethane, and ethyl acetate. While sparingly soluble in cold water, its solubility increases significantly in hot water.

Stability and Storage:

This compound is stable under normal temperatures and pressures. For long-term storage, it is recommended to keep it in a well-closed container, desiccated at -20°C. It is incompatible with strong oxidizing agents and strong bases.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization of this compound's crystalline solid properties.

Solubility Determination (Isothermal Equilibrium Method)

This method determines the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

HPLC-UV or other suitable quantitative analysis equipment

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique like HPLC-UV.

-

Calculate the solubility in units such as g/100 mL or mg/mL.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax) of this compound and for quantitative analysis.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Calibrate the spectrophotometer with a blank solution (the pure solvent).

-

Record the absorbance spectrum of a standard solution over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution and the unknown sample solution.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A typical procedure involves locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Analyze the spectra to assign chemical shifts, coupling constants, and integration values to the respective protons and carbons in the this compound molecule.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of this compound, such as its melting point and decomposition temperature.

Materials:

-

This compound

-

DSC and TGA instruments

-

Aluminum or other suitable sample pans

-

Inert gas (e.g., nitrogen)

Procedure:

-

DSC:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak.

-

-

TGA:

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The resulting curve will show the decomposition temperature range of this compound.

-

Biological Signaling Pathways

This compound and its aglycone, coniferyl alcohol, have been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cancer. The following diagrams, generated using the DOT language, visualize these pathways.

Experimental Workflow for this compound Characterization

References

Methodological & Application

Application Notes and Protocols for the Extraction of Coniferin from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferin, a glucoside of coniferyl alcohol, is a significant metabolite in coniferous plants, where it serves as a key intermediate in the biosynthesis of lignin.[1] Its role as a transport and storage form of coniferyl alcohol makes it a compound of interest for studies on lignification, plant biochemistry, and as a potential biomarker.[1] Furthermore, as a natural phenylpropanoid, this compound and its derivatives are explored for various pharmacological applications. This document provides detailed protocols for the extraction of this compound from plant tissues, methods for its purification and quantification, and an overview of its biosynthetic pathway.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |

| Maceration | Soaking plant material in a solvent to dissolve soluble compounds.[2][3] | Simple, requires minimal equipment, suitable for thermolabile compounds.[3] | Time-consuming, may result in lower extraction yields compared to other methods. | Methanol (B129727), Ethanol (B145695), Water, Acetone |

| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for efficient extraction with a smaller solvent volume. | More efficient than maceration, requires less solvent. | Requires heating, which can degrade thermolabile compounds. | Methanol, Ethanol, Chloroform |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration and mass transfer. | Faster extraction times, increased yield, reduced solvent consumption compared to conventional methods. | May cause degradation of some compounds due to localized high temperatures and pressures. | Ethanol, Methanol, Water |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced extraction. | Very fast, highly efficient, reduced solvent usage. | Requires specialized equipment, potential for localized overheating and degradation of compounds. | Ethanol, Methanol, Acetone, Water |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures, which increases solvent efficiency and penetration. | Fast, highly efficient, low solvent consumption, can be automated. | Requires specialized and expensive equipment. | Ethanol, Water, Methanol |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent, often with a co-solvent. | "Green" and environmentally friendly, highly selective, solvent is easily removed. | High initial equipment cost, may require a co-solvent for polar compounds like this compound. | Supercritical CO2 with Ethanol or Methanol as a co-solvent |

Note: The yields of this compound are highly dependent on the plant species, tissue type, and the specific parameters of the extraction method used. Direct comparative studies on this compound yield from a single source using all these methods are limited in the available literature.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for efficient extraction. For most methods, the following steps are recommended:

-

Collection and Selection: Collect fresh plant material, such as the cambial tissue of conifers (e.g., Pinus strobus), where this compound concentrations are often high.

-

Drying: To prevent enzymatic degradation and microbial growth, dry the plant material. Freeze-drying (lyophilization) is the preferred method to preserve thermolabile compounds like this compound. Alternatively, air-drying in a well-ventilated, dark place or oven-drying at a low temperature (40-50°C) can be used.

-

Grinding: Grind the dried plant material into a fine, homogenous powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.

Extraction Protocols

-

Solvent Selection: Choose a suitable solvent. A mixture of ethanol or methanol and water (e.g., 70-80% alcohol) is often effective for extracting phenolic glycosides like this compound.

-

Extraction:

-

Place the powdered plant material in a sealed container.

-

Add the solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

-

Agitate the mixture at room temperature for 24-72 hours.

-

-

Filtration: Separate the extract from the solid residue by filtration through filter paper (e.g., Whatman No. 1).

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, a thimble holder, and a condenser.

-

Sample Loading: Place the powdered plant material (10-20 g) in a cellulose (B213188) thimble and insert it into the thimble holder.

-

Extraction:

-

Add the extraction solvent (e.g., 80% ethanol) to the round-bottom flask (approximately 250 mL for a 20 g sample).

-

Heat the flask to the boiling point of the solvent.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

-

-

Solvent Evaporation: After extraction, cool the apparatus and collect the extract. Remove the solvent using a rotary evaporator.

-

Mixture Preparation: Mix the powdered plant material with the extraction solvent (e.g., 70% ethanol) in a beaker at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

-

Sonication:

-

Place the beaker in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasound at a frequency of 20-40 kHz for 20-30 minutes.

-

Monitor the temperature to prevent overheating; use a cooling water bath if necessary.

-

-

Filtration and Evaporation: Follow the same procedure as for maceration.

-

Mixture Preparation: Place the powdered plant material and the extraction solvent (e.g., 60% methanol) in a microwave-safe extraction vessel.

-

Extraction:

-

Set the microwave power (e.g., 400-600 W) and extraction time (e.g., 2-5 minutes).

-

These parameters should be optimized for the specific plant material and equipment.

-

-

Cooling, Filtration, and Evaporation: Allow the vessel to cool before opening. Filter the extract and evaporate the solvent as previously described.

Purification Protocol: Solid-Phase Extraction (SPE)

Crude extracts can be purified to enrich the this compound content using Solid-Phase Extraction (SPE).

-

Cartridge Selection: Use a reversed-phase C18 SPE cartridge.

-

Conditioning: Condition the cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., water with a low percentage of methanol) and load it onto the cartridge.

-